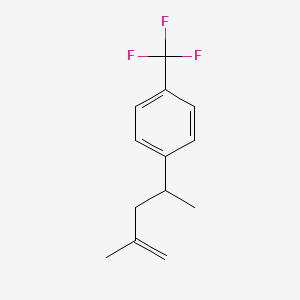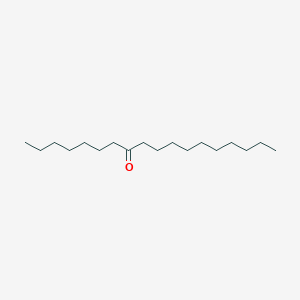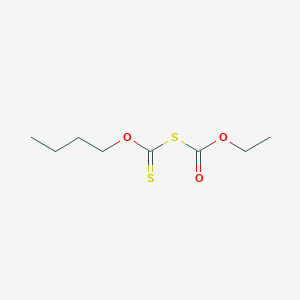
Cyclohexyldiethylammonium monodecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyldiethylammonium monodecyl sulphate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and enhance the solubility of other compounds. The compound is composed of a cyclohexyldiethylammonium cation and a monodecyl sulphate anion, giving it unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyldiethylammonium monodecyl sulphate is typically synthesized through a sulfation reaction. The process involves the reaction of monodecyl alcohol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting product is then neutralized with cyclohexyldiethylamine to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The sulfation reaction is carried out in a controlled environment to ensure the purity and consistency of the product. The use of continuous reactors allows for efficient production and minimizes the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyldiethylammonium monodecyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate group to a sulfide group.
Substitution: The compound can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexyldiethylammonium monodecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of cyclohexyldiethylammonium monodecyl sulphate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid bilayers in cell membranes. This property makes it effective in cell lysis and protein extraction applications. Additionally, its ability to enhance solubility makes it valuable in drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium decyl sulfate: Another surfactant with similar properties but different cationic component.
Cyclohexyldiethylammonium lauryl sulfate: Similar structure but with a lauryl sulfate anion instead of monodecyl sulfate.
Uniqueness
Cyclohexyldiethylammonium monodecyl sulphate is unique due to its specific combination of the cyclohexyldiethylammonium cation and monodecyl sulfate anion. This combination provides distinct surfactant properties, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
65121-83-7 |
|---|---|
Formule moléculaire |
C20H43NO4S |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
decyl hydrogen sulfate;N,N-diethylcyclohexanamine |
InChI |
InChI=1S/C10H21N.C10H22O4S/c1-3-11(4-2)10-8-6-5-7-9-10;1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h10H,3-9H2,1-2H3;2-10H2,1H3,(H,11,12,13) |
Clé InChI |
MJNWLRYDRDXBNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOS(=O)(=O)O.CCN(CC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)

![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)





![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)
![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)
![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)


